molecular formula C16H16N2O5 B13191151 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid

Cat. No.: B13191151
M. Wt: 316.31 g/mol
InChI Key: GLDCBKSVLSWIEJ-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a pyridinyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon (Pd/C)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Removal of the benzyloxycarbonyl group to yield the free amine

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

3-hydroxy-2-(phenylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C16H16N2O5/c19-14(12-7-4-8-17-9-12)13(15(20)21)18-16(22)23-10-11-5-2-1-3-6-11/h1-9,13-14,19H,10H2,(H,18,22)(H,20,21)

InChI Key

GLDCBKSVLSWIEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(C2=CN=CC=C2)O)C(=O)O

Origin of Product

United States

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